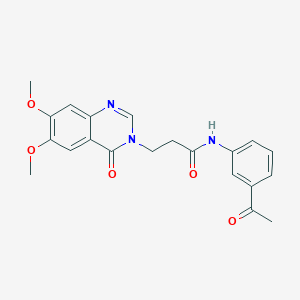

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14765539

Molecular Formula: C21H21N3O5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3O5 |

|---|---|

| Molecular Weight | 395.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

| Standard InChI | InChI=1S/C21H21N3O5/c1-13(25)14-5-4-6-15(9-14)23-20(26)7-8-24-12-22-17-11-19(29-3)18(28-2)10-16(17)21(24)27/h4-6,9-12H,7-8H2,1-3H3,(H,23,26) |

| Standard InChI Key | GHGFZCLSOYACCH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A plausible synthetic route may include:

-

Formation of the Quinazolinone Core:

-

Starting from anthranilic acid derivatives, cyclization with substituted isatoic anhydride or similar reagents can yield the quinazolinone nucleus.

-

Methoxylation at positions 6 and 7 can be achieved using dimethyl sulfate or other methylating agents.

-

-

Amide Bond Formation:

-

The quinazolinone derivative can undergo nucleophilic substitution with a propanoyl chloride derivative to introduce the propanamide chain.

-

-

Acetylation of Phenyl Group:

-

The phenylamine precursor can be acetylated using acetic anhydride before coupling with the quinazoline derivative.

-

Biological Activity

Quinazolinone derivatives are known for their wide range of pharmacological activities. Although specific data for this compound is unavailable, similar structures have demonstrated:

-

Anticancer Potential:

Quinazolinones often act as inhibitors of tyrosine kinases or DNA topoisomerases, making them promising candidates for cancer therapy. -

Anti-inflammatory Activity:

Compounds with amide linkages and aromatic substituents have shown inhibition of inflammatory mediators like COX enzymes. -

Antimicrobial Properties:

Quinazoline derivatives exhibit activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.

Potential Applications

Given its structure, N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide could be explored for:

-

Drug Development:

-

As a lead compound in anticancer or anti-inflammatory drug discovery.

-

For structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

-

Molecular Docking Studies:

-

Computational techniques can predict binding affinity to biological targets such as kinases or enzymes involved in inflammation.

-

-

Pharmacokinetic Profiling:

-

Evaluating solubility, stability, and bioavailability for preclinical studies.

-

Research Gaps

While the compound holds promise based on its structural features, further research is needed to:

-

Synthesize and characterize it fully using techniques like NMR, IR, and mass spectrometry.

-

Evaluate its biological activity through in vitro and in vivo assays.

-

Conduct molecular docking studies to identify potential binding targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume